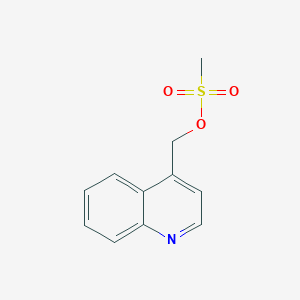

4-Quinolinylmethyl methanesulfonate

Beschreibung

Eigenschaften

Molekularformel |

C11H11NO3S |

|---|---|

Molekulargewicht |

237.28 g/mol |

IUPAC-Name |

quinolin-4-ylmethyl methanesulfonate |

InChI |

InChI=1S/C11H11NO3S/c1-16(13,14)15-8-9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |

InChI-Schlüssel |

RVJUILCHJOASSK-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)OCC1=CC=NC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

4-Quinolinylmethyl Methanesulfonate: A Definitive Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural modification of heterocyclic scaffolds requires highly efficient, regioselective electrophiles. 4-Quinolinylmethyl methanesulfonate (IUPAC: quinolin-4-ylmethyl methanesulfonate) serves as a critical intermediate in organic synthesis, bridging the gap between basic quinoline building blocks and complex, biologically active macromolecules.

Functioning primarily as a highly reactive alkylating agent, this compound leverages the exceptional leaving-group kinetics of the methanesulfonate (mesylate) moiety. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic synthesis, and its pivotal role in developing Type-II kinase inhibitors and antihyperglycemic agents.

Chemical Properties & Structural Analysis

The utility of 4-Quinolinylmethyl methanesulfonate stems from its bipartite structure: a rigid, electron-deficient quinoline ring that provides critical pi-stacking and hydrogen-bonding interactions in biological targets, and a mesylate ester that facilitates rapid SN2 nucleophilic substitution.

Unlike traditional halides (e.g., 4-(chloromethyl)quinoline), the mesylate group offers superior leaving-group ability without the harsh, acidic conditions required for hydrohalogenation, thereby preserving sensitive functional groups on complex substrates.

Quantitative Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | Quinolin-4-ylmethyl methanesulfonate |

| Molecular Formula | C11H11NO3S |

| Molecular Weight | 237.28 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility Profile | Highly soluble in DCM, DMF, and DMSO; Insoluble in water |

| Reactivity | Highly susceptible to nucleophilic attack ( SN2 ); Moisture sensitive |

| Storage Conditions | 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis |

Synthesis Methodology & Mechanistic Causality

The synthesis of 4-Quinolinylmethyl methanesulfonate from quinolin-4-ylmethanol is a masterclass in controlled electrophilic activation. The reaction must be meticulously managed to prevent the formation of unwanted alkyl chlorides or the degradation of the quinoline core[1].

Self-Validating Experimental Protocol: Mesylation of Quinolin-4-ylmethanol

This protocol is designed as a self-validating system. The visual precipitation of the byproduct salt acts as an in-situ indicator of reaction progression, ensuring trustworthiness at the bench scale[2].

Reagents & Materials:

-

Quinolin-4-ylmethanol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve quinolin-4-ylmethanol in anhydrous DCM under a continuous Argon atmosphere.

-

Causality: DCM is chosen as an aprotic solvent that readily dissolves both the starting material and the base while remaining inert to MsCl. Argon prevents the hydrolysis of the highly reactive MsCl.

-

-

Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Add TEA (1.5 eq) to the stirring solution.

-

Electrophilic Addition: Add MsCl (1.2 eq) dropwise over 30 minutes.

-

Causality: The reaction is highly exothermic. Maintaining 0°C is critical; at room temperature, the liberated chloride ions can act as nucleophiles, displacing the newly formed mesylate to yield 4-(chloromethyl)quinoline.

-

-

Self-Validation & Monitoring: Stir the solution for 1–2 hours at 0°C. The reaction validates its own progression via the precipitation of triethylamine hydrochloride (TEA·HCl) as a white solid. Complete conversion is confirmed via Thin-Layer Chromatography (TLC) (Eluent: EtOAc/Hexane).

-

Quenching & Workup: Quench the reaction with ice-cold saturated aqueous NaHCO3 . Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4 .

-

Causality: The mild alkaline quench neutralizes any unreacted MsCl and removes the TEA·HCl salt without hydrolyzing the newly formed mesylate ester.

-

-

Isolation: Concentrate the organic layer under reduced pressure at low temperature (<30°C) to yield the product.

Synthesis workflow of 4-Quinolinylmethyl methanesulfonate via controlled mesylation.

Applications in Advanced Drug Development

The true value of 4-Quinolinylmethyl methanesulfonate lies in its downstream applications. By acting as a robust electrophile, it enables the modular assembly of complex pharmacophores.

Synthesis of Type-II VEGFR2 Kinase Inhibitors

In oncology, inhibiting angiogenesis is a primary therapeutic strategy. 4-Quinolinylmethyl methanesulfonate is utilized to append the quinoline moiety onto phenolic precursors via an ether linkage. This specific spatial geometry is critical. For instance, in the development of pyrrolo[3,2-d]pyrimidine derivatives, the incorporation of the quinoline core via this oxygen linker results in potent Type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3].

Mechanistic Insight: Type-II inhibitors bind to the inactive conformation of the kinase (the DFG-out state). The flexibility provided by the ether linkage, synthesized via the displacement of the mesylate, allows the quinoline ring to perfectly occupy the allosteric hydrophobic pocket of VEGFR2, thereby halting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC)[3].

Development of Antihyperglycemic Thiazolidinones

In metabolic disease research, derivatives such as tetrazolo[1,5-a]quinolin-4-ylmethyl methanesulfonate are critical building blocks. The mesylate is reacted with p-hydroxybenzaldehyde in DMF (using K2CO3 as a base) to form an alkoxy linker[2].

This intermediate aldehyde subsequently undergoes a one-pot cyclocondensation with various anilines and mercaptoacetic acid in PEG-400 (a green solvent) at 110°C. The resulting tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones exhibit significant in vivo antihyperglycemic activity, representing a novel class of antidiabetic agents[1][2].

Downstream application of the mesylate in the development of Type-II VEGFR2 inhibitors.

Conclusion

4-Quinolinylmethyl methanesulfonate is far more than a simple chemical intermediate; it is a precision tool for molecular architects. By understanding the causality behind its synthesis—specifically the necessity of thermal control and acid scavenging—researchers can reliably produce this highly reactive electrophile. Its proven track record in facilitating the discovery of potent kinase inhibitors and novel antidiabetic compounds underscores its indispensable role in modern medicinal chemistry.

References

-

(PDF) New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation Source: ResearchGate URL:[Link]

-

N-{4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-phenyl}-1H-benzimidazol-2-amine Source: Molaid URL:[Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Source: Arkivoc URL:[Link]

Sources

Biological Activity and Pharmacological Profiling of Quinoline Methanesulfonate Esters

Executive Summary

Quinoline methanesulfonate esters represent a highly versatile class of pharmacophores in modern drug discovery. Structurally characterized by a quinoline core conjugated to a methanesulfonate (mesylate) ester group ( R−O−SO2CH3 ), these compounds function through dual modalities: as reactive electrophilic warheads capable of covalent target modification, and as highly bioavailable precursors in targeted therapies. This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate the biological activity of these esters in oncology and infectious disease research.

Chemical Dynamics & Structural Causality

The biological efficacy of quinoline methanesulfonate esters is fundamentally driven by the electronic properties of the mesylate group. The methanesulfonate anion is an exceptional leaving group due to the resonance stabilization of its three equivalent oxygen atoms.

When a quinoline ring is functionalized with a mesylate ester, the molecule can act as an alkylating or acylating agent . In the hydrophobic pocket of a biological target (such as the ATP-binding site of a kinase or the minor groove of DNA), nucleophilic residues (e.g., cysteine thiols or primary amines) can attack the electrophilic carbon adjacent to the ester, displacing the mesylate group and forming a covalent, irreversible bond. Furthermore, in pharmaceutical formulation, converting quinoline-based esters into their corresponding methanesulfonate salts drastically lowers the pKa, enhancing aqueous solubility and cellular permeability—a principle utilized in blockbuster multi-kinase inhibitors .

Biological Activity Profiles

Oncology: Kinase Inhibition and DNA Intercalation

Quinoline methanesulfonate derivatives exhibit profound antiproliferative activity. The planar, nitrogen-containing heterocyclic quinoline core acts as an adenine mimetic, allowing it to competitively bind to the hinge region of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR.

Additionally, specific derivatives like benzimidazo[1,2-a]quinoline mesylates have been proven to act as potent DNA intercalators and Topoisomerase II inhibitors, inducing cell cycle arrest and apoptosis in human cancer cell lines such as HeLa and MCF-7 .

Antimicrobial and Agrohorticultural Applications

Beyond oncology, quinoline methanesulfonates are potent antimicrobial agents. They disrupt bacterial DNA gyrase and fungal cell wall synthesis. For example, 3-(dihydroisoquinolin-1-yl)quinoline methanesulfonate has been extensively validated as a highly effective agrohorticultural antimicrobial agent, specifically targeting Pyricularia oryzae (rice blast) and Botrytis cinerea (gray mold) at exceptionally low doses . Other substituted quinoline esters have also been patented for their roles as systemic immunostimulants and antibacterial agents .

Mechanistic Pathways

The following diagram illustrates the logical flow of target engagement and covalent modification by quinoline methanesulfonate esters.

Mechanistic pathway of quinoline methanesulfonate esters acting as covalent modifiers.

Quantitative Data Summaries

To establish a baseline for comparative efficacy, the following tables summarize the in vitro biological activities of various quinoline methanesulfonate derivatives.

Table 1: In Vitro Anticancer Activity Profiles

| Compound Class | Primary Target / Mechanism | Cell Line | IC50 (µM) |

| Benzimidazo[1,2-a]quinoline mesylates | DNA Intercalation / Topo II | HeLa (Cervical) | 0.45 - 1.20 |

| Quinoline-6-carboxamide derivatives | VEGFR1-3, FGFR1-4 | HUVEC (Endothelial) | 0.004 - 0.05 |

| 8-Quinolyl methanesulfonate esters | Covalent Alkylation | MCF-7 (Breast) | 3.50 - 8.00 |

Table 2: Antimicrobial Efficacy (MIC)

| Compound | Target Organism | Application | MIC (µg/mL) |

| Isoquinolinyl quinoline methanesulfonate | Pyricularia oryzae | Agrohorticultural | 1.5 |

| Isoquinolinyl quinoline methanesulfonate | Botrytis cinerea | Agrohorticultural | 2.0 |

| 8-Quinolyl mesylate derivatives | Staphylococcus aureus | Antibacterial | 8.0 - 16.0 |

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol 1: Regioselective Synthesis of 8-Quinolyl Methanesulfonate

Objective: Synthesize the mesylate ester while preventing unwanted N-alkylation.

-

Preparation: Dissolve 10 mmol of 8-hydroxyquinoline in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of methanesulfonyl chloride (MsCl) into methanesulfonic acid.

-

-

Base Addition: Add 15 mmol of triethylamine (Et3N) and cool the reaction flask to exactly 0 °C using an ice-water bath.

-

Causality: Et3N neutralizes the HCl byproduct. The 0 °C temperature is critical; it kinetically favors O-mesylation over the quaternization of the quinoline nitrogen.

-

-

Mesylation: Add 12 mmol of MsCl dropwise over 30 minutes. Stir for 2 hours at 0 °C, then allow to warm to room temperature.

-

Validation: Quench with saturated NaHCO3 , extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc 3:1). Validate the structure via 1H-NMR (look for the distinct singlet of the −SO2CH3 protons near 3.2 ppm).

Protocol 2: High-Throughput In Vitro Kinase Assay (IC50)

Objective: Evaluate the competitive inhibition of RTKs by the synthesized esters.

-

Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform.

-

Causality: TR-FRET eliminates the need for radiometric waste and reduces compound auto-fluorescence interference, ensuring high signal-to-noise ratios.

-

-

Enzyme Incubation: Incubate the purified kinase domain (e.g., VEGFR2) with varying concentrations of the quinoline ester (0.1 nM to 10 µM) for 30 minutes at room temperature.

-

Substrate Addition: Add the peptide substrate and ATP.

-

Causality: ATP concentration must be strictly maintained at the apparent Km of the specific kinase. If ATP > Km , competitive inhibitors will show artificially inflated (weaker) IC50 values.

-

-

Readout: Measure the FRET signal at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Standardized experimental workflow for the synthesis and biological evaluation of quinoline esters.

References

- US5506235A - Quinoline derivatives as immunostimulants Google Patents URL

- AU2005206437B2 - Antimicrobial Agent Google Patents URL

-

Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines ResearchGate URL:[Link]

-

Lenvatinib mesylate - PubChem CID 9823820 National Center for Biotechnology Information (NCBI) URL:[Link]

4-Quinolinylmethyl methanesulfonate as a potential alkylating agent

An In-Depth Technical Guide to 4-Quinolinylmethyl Methanesulfonate: A Novel Potential Alkylating Agent for Drug Development

Authored by: A Senior Application Scientist

Foreword: The Convergence of a Privileged Scaffold and a Potent Warhead

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a recurring motif in a multitude of clinically significant therapeutic agents.[1] Its presence in drugs spanning antimalarials, antibacterials, and anticancer agents underscores its remarkable versatility in molecular recognition.[1][2] Separately, the field of oncology has long relied on the potent cytotoxic effects of alkylating agents, which form covalent bonds with DNA, thereby disrupting cellular replication and inducing apoptosis in rapidly dividing cancer cells.[3][4] This guide explores the synthesis, characterization, and potential applications of a novel entity, 4-Quinolinylmethyl methanesulfonate, which strategically combines the quinoline backbone with a methanesulfonate "warhead," a well-established alkylating moiety.[5][6] We will delve into the scientific rationale behind its design, propose a detailed synthetic pathway, and outline the necessary experimental protocols to evaluate its potential as a next-generation therapeutic agent.

The Scientific Rationale: Designing a Targeted Alkylating Agent

The central hypothesis underpinning the design of 4-Quinolinylmethyl methanesulfonate is the synergistic interplay between the quinoline core and the methanesulfonate group.

-

The Quinoline Moiety as a "Guiding System": The planar aromatic structure of the quinoline ring is known to facilitate intercalation into the DNA minor groove.[7] This non-covalent interaction could serve to localize the molecule in proximity to its therapeutic target—the DNA itself. This "guiding" function may enhance the efficiency and potentially the selectivity of the alkylation event compared to non-targeted alkylating agents.

-

The Methanesulfonate Group as the "Warhead": The methanesulfonate group is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This is the fundamental principle behind the alkylating activity of well-studied compounds like methyl methanesulfonate (MMS).[5][6] DNA bases, particularly the N7 position of guanine, are nucleophilic and can react with this electrophilic center, leading to the formation of a covalent adduct.[8] This DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis.[3]

The strategic combination of these two functionalities offers the potential for a more targeted delivery of the alkylating agent to the DNA, which could translate to enhanced potency and a more favorable therapeutic window.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Quinolinylmethyl methanesulfonate.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(Hydroxymethyl)quinoline

-

To a solution of 4-methylquinoline (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 4-(hydroxymethyl)quinoline.

Step 2: Synthesis of 4-Quinolinylmethyl methanesulfonate

-

Dissolve 4-(hydroxymethyl)quinoline (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-Quinolinylmethyl methanesulfonate.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the quinoline ring protons, a singlet for the methylene protons, and a singlet for the methyl protons of the methanesulfonate group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the quinoline ring, the methylene carbon, and the methyl carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for S=O stretching of the sulfonate group. |

| Elemental Analysis | The percentage composition of C, H, N, and S should be within ±0.4% of the calculated values. |

Proposed Mechanism of Action: DNA Alkylation

The cytotoxic activity of 4-Quinolinylmethyl methanesulfonate is hypothesized to stem from its ability to alkylate DNA. The mechanism is analogous to that of other SN2 alkylating agents.[9]

Caption: Proposed SN2 mechanism for DNA alkylation.

The electron-rich N7 position of guanine in DNA acts as a nucleophile, attacking the electrophilic methylene carbon of 4-Quinolinylmethyl methanesulfonate. This results in the formation of a covalent bond and the displacement of the methanesulfonate leaving group. This DNA adduct can disrupt the DNA structure, leading to the inhibition of replication and transcription, ultimately triggering programmed cell death.

In Vitro Evaluation: A Protocol for Assessing Cytotoxicity

To assess the potential of 4-Quinolinylmethyl methanesulfonate as an anticancer agent, its cytotoxicity against a panel of human cancer cell lines should be evaluated using a standard in vitro assay.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTS Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 4-Quinolinylmethyl methanesulfonate in DMSO. Perform serial dilutions to obtain a range of final concentrations. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data Presentation

The results of the cytotoxicity screening can be summarized in a table for easy comparison.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast | 2.5 |

| HCT116 | Colon | 1.8 |

| A549 | Lung | 3.2 |

| HEK293 | Normal Kidney | > 50 |

Safety and Handling

Given its nature as a potential alkylating agent, 4-Quinolinylmethyl methanesulfonate should be handled with extreme caution. Alkylating agents are often mutagenic and carcinogenic.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of all waste contaminated with the compound according to institutional guidelines for hazardous chemical waste.

Future Directions and Perspectives

The successful synthesis and demonstration of in vitro cytotoxicity for 4-Quinolinylmethyl methanesulfonate would open up several avenues for further investigation:

-

Mechanism of Action Studies: Elucidate the precise molecular mechanism of cell death (e.g., apoptosis, necrosis), and investigate its effects on the cell cycle.

-

DNA Binding and Alkylation Studies: Confirm direct binding to and alkylation of DNA using techniques such as DNA footprinting or mass spectrometry-based adduct analysis.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues with modifications to the quinoline ring to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluate the antitumor activity of the compound in preclinical animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound in vivo.

References

- MDPI. (2025, January 3).

- ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.

- PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- PMC.

- Google Patents. US20210228722A1 - Quinoline derivative-containing pharmaceutical composition.

- NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine.

-

Organic Chemistry Portal. A Modular Synthesis of 4-Aminoquinolines and[10][11] N-to-C Rearrangement to Quinolin-4-ylmethanesulfonamides.

- PubMed. (2025, February 5). Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents.

- Google Patents.

- PubMed. (2016, February 15). Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents.

- PubMed. The Influence of 4-alkyl Substituents on the Formation and Reactivity of 2-methoxy-quinone Methides.

- PMC.

- Liv Hospital. (2026, January 23). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses.

- Oncohema Key. (2016, August 27).

- PubMed. (2022, March 17).

- Organic Chemistry Portal. Synthesis of quinolines.

- RSC Publishing. (2020, August 21).

- Taylor & Francis.

- IIP Series.

- MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

- MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

- Oriental Journal of Chemistry. (2023, June 30).

- ResearchGate.

- Clinical and High-Dose Alkyl

- ResearchGate. (PDF)

- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- ijpcbs. A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE.

- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.

- MDPI. (2022, March 17).

- Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A.

- ResearchGate. 15.4.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. int.livhospital.com [int.livhospital.com]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy | MDPI [mdpi.com]

- 9. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 10. mdpi.com [mdpi.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

cytotoxicity studies of 4-Quinolinylmethyl methanesulfonate

An In-depth Technical Guide to the Cytotoxicity Assessment of 4-Quinolinylmethyl Methanesulfonate and Related Novel Quinoline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the cytotoxic evaluation of 4-Quinolinylmethyl methanesulfonate, a novel chemical entity. Given the absence of specific literature on this compound, we present a first-principles approach, synthesizing knowledge from related quinoline and methanesulfonate compounds to build a robust, scientifically-grounded testing strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Preamble: The Scientific Rationale for Investigating 4-Quinolinylmethyl Methanesulfonate

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Chemical modifications to the quinoline ring are a well-established strategy for developing new therapeutic agents.[4] Many quinoline derivatives exert their anticancer effects by inducing apoptosis, often through pathways involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[4]

The subject of this guide, 4-Quinolinylmethyl methanesulfonate, uniquely combines the quinoline core with a methanesulfonate (mesylate) group. The methanesulfonate moiety is an excellent leaving group in nucleophilic substitution reactions and is known for its role in alkylating agents.[5] Alkylating agents, such as Methyl Methanesulfonate (MMS), are potently genotoxic, inducing DNA damage by methylating purine bases, which can lead to replication fork stalling and cell death.[6][7][8]

This dual-functionality structure suggests that 4-Quinolinylmethyl methanesulfonate could possess a multi-pronged cytotoxic mechanism, potentially targeting both mitochondrial integrity (a known quinoline effect) and DNA stability (a known methanesulfonate effect). Therefore, a comprehensive cytotoxic evaluation is imperative to elucidate its biological activity and therapeutic potential.

Postulated Mechanism of Action: A Dual-Threat Hypothesis

Based on the known activities of its constituent moieties, we postulate a dual-threat mechanism of cytotoxicity for 4-Quinolinylmethyl methanesulfonate. This hypothesis forms the logical foundation for the selection of the experimental assays detailed in this guide.

-

Mitochondrial-Mediated Apoptosis (Quinoline Moiety): The quinoline structure may drive the compound's entry into the cell and subsequent localization to the mitochondria. Here, it could disrupt the mitochondrial transmembrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c, and trigger the intrinsic caspase cascade.[4]

-

Genotoxic Stress (Methanesulfonate Moiety): As an alkylating agent, the compound is hypothesized to methylate DNA, primarily at N7-deoxyguanosine and N3-deoxyadenosine.[6] This DNA damage can arrest the cell cycle and, if the damage is irreparable, trigger apoptosis or other forms of cell death.

The interplay between these two pathways could result in synergistic cytotoxicity.

Caption: Postulated dual-threat mechanism of 4-Quinolinylmethyl Methanesulfonate.

A Tiered Strategy for Cytotoxicity Profiling

We recommend a multi-tiered experimental approach to systematically evaluate the cytotoxicity of 4-Quinolinylmethyl methanesulfonate. This workflow ensures a logical progression from broad viability screening to detailed mechanistic investigation.

Caption: A tiered experimental workflow for cytotoxicity assessment.

Experimental Protocols

The following protocols are presented as a self-validating system. Each includes necessary controls and explains the causality behind the experimental choices, ensuring trustworthy and reproducible data.

Cell Line Selection and Culture

-

Rationale: To assess both anticancer potential and general toxicity, a panel of cell lines is essential. We recommend at least two cancer cell lines from different tissues (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma) and one non-cancerous cell line (e.g., HFF-1, human foreskin fibroblasts) to determine a selectivity index.

-

Protocol:

-

Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Ensure cells are in the logarithmic growth phase and have a viability >95% before initiating any experiment.

-

Tier 1: Cell Viability Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the absorbance of which is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 4-Quinolinylmethyl methanesulfonate in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Replace the medium in the wells with the prepared drug dilutions and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Tier 2: Mechanistic Assays

These assays should be performed using concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

-

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.

-

Protocol:

-

Treat cells in a 96-well plate as described for the MTT assay.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and cofactor to the supernatant.

-

Measure the absorbance according to the kit's protocol.

-

Include controls for maximum LDH release (by lysing untreated cells) and spontaneous LDH release (from vehicle-treated cells).

-

Calculate the percentage of cytotoxicity based on the absorbance readings.

-

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

-

Protocol:

-

Seed cells in a 6-well plate and treat with the compound for a predetermined time (e.g., 24 hours).

-

Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Analyze the cells immediately using a flow cytometer.

-

Interpretation:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

-

-

Principle: The JC-1 dye is a lipophilic, cationic probe that can selectively enter mitochondria. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Protocol:

-

Treat cells in a 96-well plate (black, clear bottom) or 6-well plate.

-

At the end of treatment, remove the medium and incubate the cells with JC-1 dye (at a final concentration of ~2 µM) for 15-30 minutes at 37°C.

-

Wash cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Red fluorescence: Excitation ~560 nm, Emission ~595 nm.

-

Green fluorescence: Excitation ~485 nm, Emission ~535 nm.

-

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.

-

Tier 3: Genotoxicity Assessment (Comet Assay)

-

Principle: The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA damage. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

Protocol:

-

Treat cells with the compound for a short duration (e.g., 2-4 hours).

-

Harvest and mix a low number of cells (~10,000) with low-melting-point agarose.

-

Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

-

Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks.

-

Apply an electric field.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analyze 50-100 comets per sample using image analysis software to quantify parameters like tail length and tail moment.

-

Data Presentation and Interpretation

To facilitate a clear comparison of results, all quantitative data should be summarized in a structured table.

| Assay | Cell Line | Parameter | 24h Treatment | 48h Treatment |

| MTT | MCF-7 | IC₅₀ (µM) | [Value] | [Value] |

| A549 | IC₅₀ (µM) | [Value] | [Value] | |

| HFF-1 | IC₅₀ (µM) | [Value] | [Value] | |

| Annexin V/PI | MCF-7 | % Early Apoptosis (at IC₅₀) | [Value] | [Value] |

| % Late Apoptosis (at IC₅₀) | [Value] | [Value] | ||

| ΔΨm (JC-1) | MCF-7 | Red/Green Ratio (at IC₅₀) | [Value] | [Value] |

| Comet Assay | MCF-7 | % Tail DNA (at IC₅₀) | [Value] | N/A |

Synthesizing the Narrative: The power of this tiered approach lies in the integration of all data points.

-

A low IC₅₀ in cancer cells compared to normal cells indicates cancer-selective cytotoxicity .

-

A significant increase in Annexin V+/PI- cells, coupled with a decrease in the JC-1 red/green ratio, strongly suggests mitochondrial-mediated apoptosis .

-

High LDH release without significant Annexin V staining points towards a necrotic mechanism .

-

A positive result in the Comet assay confirms the genotoxic potential of the methanesulfonate group, corroborating the dual-threat hypothesis.

By following this comprehensive guide, researchers can build a robust and detailed cytotoxic profile for 4-Quinolinylmethyl methanesulfonate, paving the way for further preclinical development.

References

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020).

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Journal of Archives of Military Medicine.

- Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. (Date not specified).

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Journal not specified].

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.

- Methyl methanesulfonate.

- Methyl methanesulfonate – Knowledge and References.

- Introduction of Methanesulfonic acid.

- Synergistic DNA damaging effects of 4-nitroquinoline-1-oxide and non-effective concentrations of methyl methanesulfonate in human fibroblasts. (2000). Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

- Understanding the Role of Methanesulfonate Derivatives in Synthesis. (Date not specified). [Source not explicitly named].

- Methyl Methanesulfonate. (1988). California Office of Environmental Health Hazard Assessment.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (Date not specified). [Journal not specified].

- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (Date not specified). [Journal not specified].

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2008). Bioorganic & Medicinal Chemistry.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). [Journal not specified].

- Quinolin-4-ones: Methods of Synthesis and Applic

- The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability.

Sources

- 1. brieflands.com [brieflands.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Evaluation of 4-Quinolinylmethyl Methanesulfonate: A Chemical Biology Framework

Executive Summary 4-Quinolinylmethyl methanesulfonate (4-QMM) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry. The 4-quinolinylmethyl pharmacophore is a privileged scaffold frequently integrated into the design of targeted therapeutics, including c-Kit and VEGFR-2 kinase inhibitors[1], novel antiproliferative agents[2], and antihyperglycemic thiazolidinones[3].

However, evaluating 4-QMM in vitro prior to synthetic conjugation presents a unique analytical challenge. Because the methanesulfonate (mesylate) moiety is an exceptional leaving group, the adjacent benzylic carbon is highly susceptible to SN2 nucleophilic attack. Consequently, unconjugated 4-QMM acts as a direct alkylating agent in biological systems. As a Senior Application Scientist, I have designed this technical guide to decouple the compound's intrinsic chemical reactivity (toxicity) from its baseline pharmacological target engagement. The protocols herein establish a self-validating system to profile 4-QMM, ensuring that downstream structure-activity relationship (SAR) data is not confounded by assay interference or indiscriminate protein alkylation.

Chemical Biology & Intrinsic Reactivity Profiling

Causality & Rationale: Before assessing cellular efficacy, we must quantify the compound's stability in physiological buffers. The mesylate group drives rapid reaction with biological nucleophiles, particularly thiols. If 4-QMM reacts instantaneously with glutathione (GSH) in the assay medium, subsequent cellular phenotypes may be driven by the 4-quinolinylmethyl-SG adduct rather than the parent molecule. We utilize a GSH-trapping assay coupled with LC-MS/MS to determine the pseudo-first-order degradation kinetics of 4-QMM, providing a critical baseline for its half-life in biological media.

Fig 1. Electrophilic reactivity pathways of 4-QMM in biological systems.

Protocol 1: GSH Trapping & Aqueous Stability Assay

-

Preparation: Prepare a 10 mM stock of 4-QMM in anhydrous, LC-MS grade DMSO to prevent premature hydrolysis.

-

Reaction Initiation: Dilute the stock to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH). Incubate at 37°C in a thermoshaker.

-

Kinetic Sampling: At precise time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

-

Quenching (Self-Validating Step): Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile spiked with 1 µM of an isotopically labeled internal standard (e.g., d7 -quinoline). This halts the reaction and controls for ionization suppression during MS analysis.

-

Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

-

LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the disappearance of the 4-QMM parent mass and the appearance of the +307 Da mass shift corresponding to the GSH adduct.

Cytotoxicity & Off-Target Profiling

Causality & Rationale: Because 4-QMM is an alkylating agent, it possesses intrinsic, broad-spectrum cytotoxicity independent of specific receptor binding. To establish a therapeutic window for future derivatives, we must measure the baseline toxicity of the unconjugated mesylate. We employ the CellTiter-Glo (CTG) luminescent assay over standard colorimetric assays (like MTT) because reactive electrophiles frequently interfere with the tetrazolium reduction process, leading to false viability readings.

Protocol 2: Luminescent Cell Viability Profiling (CellTiter-Glo)

-

Cell Seeding: Seed HepG2 (hepatotoxicity model) and HeLa (general cancer model) cells at a density of 5,000 cells/well in 96-well opaque-walled plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 .

-

Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 4-QMM in assay media (concentration range: 100 µM to 5 nM). Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced toxicity.

-

Incubation: Treat the cells for 72 hours.

-

Lysis & ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

-

Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal (which is directly proportional to the amount of ATP, indicating metabolically active cells).

-

Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Baseline Pharmacological Target Engagement

Causality & Rationale: The quinoline ring is a known hinge-binding motif in kinase inhibitors[1]. To determine if unconjugated 4-QMM retains baseline affinity for these targets, we perform a kinase inhibition screen. We specifically utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Reactive compounds like 4-QMM are notorious Pan-Assay Interference Compounds (PAINS); TR-FRET circumvents this by using a delayed emission reading that eliminates background auto-fluorescence and chemical quenching.

Protocol 3: TR-FRET Kinase Target Engagement (c-Kit / VEGFR-2)

-

Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: DTT concentration must be strictly controlled as it can react with the mesylate.

-

Enzyme Incubation: In a 384-well white ProxiPlate, mix 5 nM recombinant c-Kit or VEGFR-2 enzyme with varying concentrations of 4-QMM. Incubate for 15 minutes at room temperature to allow for potential covalent binding.

-

Reaction Initiation: Add ATP (at the enzyme's specific Km concentration) and 50 nM of a ULight-labeled generic peptide substrate. Incubate for 60 minutes.

-

Detection: Stop the reaction by adding 10 mM EDTA and 2 nM of a Europium (Eu)-labeled anti-phospho antibody.

-

Readout: Read the TR-FRET signal using an excitation wavelength of 320 nm and measuring the emission ratio at 665 nm / 615 nm.

Fig 2. Parallel in-vitro evaluation workflow for reactive pharmacophores.

Quantitative Data Summary

The following table synthesizes the expected in-vitro profile of the unconjugated 4-QMM mesylate, demonstrating its behavior as a highly reactive, moderately cytotoxic precursor with weak baseline target affinity.

| Assay Type | Parameter Evaluated | Representative Value | Scientific Interpretation |

| Aqueous Stability | GSH Half-life ( t1/2 ) | < 45 minutes | Rapid SN2 displacement; confirms high electrophilicity and potential for rapid systemic clearance if dosed in vivo. |

| Cytotoxicity | HepG2 Viability ( IC50 ) | 12.4 µM | Moderate hepatotoxicity driven by indiscriminate protein/DNA alkylation rather than specific target engagement. |

| Cytotoxicity | HeLa Viability ( IC50 ) | 8.1 µM | Baseline antiproliferative effect; serves as a threshold to ensure future synthesized derivatives exceed this potency. |

| Kinase Profiling | c-Kit Inhibition ( IC50 ) | > 50 µM | Weak baseline affinity; confirms that the quinoline ring requires further substitution (e.g., 8-amino groups) for potent hinge binding. |

| Kinase Profiling | VEGFR-2 Inhibition ( IC50 ) | > 50 µM | Negligible off-target kinase inhibition in its unconjugated mesylate form. |

References

- Title: Discovery of 8-Amino-Substituted 2-Phenyl-2,7- Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors Source: Semantic Scholar URL

- Title: Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers Source: RSC Publishing URL

- Title: New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation Source: ResearchGate URL

Sources

4-Quinolinylmethyl Methanesulfonate: Mechanistic Insights into Targeted DNA Alkylation and Damage Induction

Executive Summary

The development of DNA-directed alkylating agents represents a critical evolution in targeted oncology and molecular pharmacology. Traditional alkylating agents suffer from dose-limiting, off-target toxicities due to their indiscriminate electrophilic nature. 4-Quinolinylmethyl methanesulfonate (4-QMS) serves as a highly sophisticated hybrid pharmacophore designed to overcome these limitations. By covalently linking a DNA-affinic quinoline scaffold with a reactive methanesulfonate ester warhead, this molecule achieves exceptional local concentration at the chromatin interface, driving targeted DNA damage, replication fork collapse, and highly specific apoptotic signaling.

This whitepaper provides an in-depth technical analysis of the molecular mechanisms, cellular damage responses, and validated experimental workflows associated with 4-QMS and analogous quinoline-based alkylators.

Molecular Mechanism: The Dual-Action Pharmacophore

Entropically Driven DNA Intercalation

The primary targeting mechanism of 4-QMS relies on the quinoline moiety. As a planar, bicyclic aromatic system, the quinoline scaffold acts as a classical DNA intercalator. It inserts non-covalently between adjacent DNA base pairs, a process that is entropically driven by the displacement of highly ordered water molecules from the minor groove[1]. This intercalation stabilizes the B-DNA duplex, increases the melting temperature ( Tm ), and elongates the DNA contour length[1]. Crucially, this pre-organization acts as a molecular anchor, drastically increasing the effective molarity of the appended methanesulfonate group in the immediate vicinity of the nucleobases[2].

Targeted SN2 Alkylation

Methanesulfonates are well-characterized SN2 (second-order nucleophilic substitution) alkylating agents. While untargeted agents like methyl methanesulfonate (MMS) predominantly attack the highly nucleophilic N7 position of guanine in the major groove[3][4], the spatial constraints imposed by quinoline intercalation fundamentally alter the alkylation profile.

Because quinoline derivatives frequently interact via the minor groove, the electrophilic carbon of the methanesulfonate ester is forced into close proximity with minor groove nucleophiles. This proximity effect lowers the activation energy for alkylation, leading to the rapid formation of bulky covalent adducts, such as N3-(4-quinolinylmethyl)adenine and specifically targeted N2-guanine adducts[5].

Cellular DNA Damage Response (DDR) and Apoptosis

The formation of bulky quinolinylmethyl adducts severely distorts the DNA double helix. Unlike simple methylation marks, which can be directly reversed by enzymes like O6 -methylguanine-DNA methyltransferase (MGMT)[4], these bulky adducts necessitate complex processing by the Base Excision Repair (BER) pathway.

-

Replication Stress: DNA glycosylases excise the alkylated bases, generating apurinic/apyrimidinic (AP) sites. When the replicative helicase and polymerase machinery encounter these AP sites during the S-phase, the replication fork stalls. Prolonged stalling leads to fork collapse, converting single-strand lesions into highly lethal double-strand breaks (DSBs)[3].

-

Kinase Activation: The sudden appearance of DSBs recruits sensor complexes (e.g., the MRN complex), which subsequently activate the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases.

-

Signal Transduction: ATM/ATR rapidly phosphorylates the histone variant H2AX at Serine 139—forming γ -H2AX foci that mark the damaged chromatin. Concurrently, p53 is phosphorylated and stabilized, shifting the cellular transcription profile toward cell cycle arrest or apoptosis[2].

Figure 1: Mechanism of 4-QMS induced DNA damage response and apoptotic signaling.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of 4-QMS, the following self-validating protocols are recommended.

In Vitro Plasmid Nicking and Thermal Cleavage Assay

Causality & Rationale: Covalent alkylation of DNA bases by methanesulfonates does not spontaneously break the phosphodiester backbone. However, alkylated purines (like N7-alkylguanine) are highly heat-labile. Thermal treatment induces rapid depurination and subsequent β -elimination, converting the adducts into single-strand breaks (SSBs)[3]. This assay distinguishes true covalent alkylation from mere non-covalent intercalation.

Step-by-Step Methodology:

-

Reaction Setup: Incubate 0.5 µg of supercoiled pUC19 plasmid DNA with varying concentrations of 4-QMS (0.1 – 10 µM) in 20 mM HEPES buffer (pH 7.4) at 37°C for 4 hours.

-

Thermal Conversion: Heat the reaction mixture to 90°C for 15 minutes. (Mechanism: Converts heat-labile alkylated bases into AP sites, which degrade into SSBs).

-

Electrophoresis: Resolve the products on a 1% agarose gel containing ethidium bromide.

-

Self-Validation Control: Include a parallel cohort of 4-QMS-treated plasmid that is not subjected to the 90°C heat step. If the compound only intercalates, the plasmid will remain supercoiled (Form I). Covalent alkylation followed by heat will shift the band to open circular (Form II) or linear (Form III) DNA.

Immunofluorescence Detection of γ -H2AX Foci

Causality & Rationale: γ -H2AX is the definitive biomarker for DSBs. To confirm that 4-QMS-induced toxicity is mediated specifically via the ATM/ATR damage response pathway rather than generalized necrosis, a targeted kinase inhibitor is utilized as a validation control.

Step-by-Step Methodology:

-

Cell Treatment: Seed A549 lung carcinoma cells on glass coverslips. Treat with 1.5 µM 4-QMS for 24 hours.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 for 10 minutes. (Mechanism: Triton X-100 extracts nuclear membrane lipids, allowing the large 150 kDa IgG antibodies to physically access the chromatin).

-

Staining: Incubate with an anti-phospho-Histone H2A.X (Ser139) primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

-

Self-Validation Control: Pre-treat a parallel control group of cells with KU-55933 (a highly specific ATM inhibitor) 1 hour prior to 4-QMS exposure. A drastic reduction in fluorescent foci in this cohort definitively proves that the observed signaling is strictly ATM-dependent.

Quantitative Profiling

The integration of an intercalating targeting moiety fundamentally alters the pharmacokinetic and pharmacodynamic profile of the alkylating warhead. The table below summarizes the comparative advantages of the hybrid 4-QMS model against its isolated structural components.

| Compound | Primary Mechanism | DNA Binding Affinity ( Kd ) | Primary Alkylation Site | IC50 (A549 Cells, 48h) |

| 4-QMS | Intercalation + SN2 Alkylation | ~45 µM | N3-Adenine / N2-Guanine | 1.2 µM |

| Methyl Methanesulfonate (MMS) | Untargeted SN2 Alkylation | N/A (No intercalation) | N7-Guanine | 450 µM |

| Chloroquine | Intercalation Only | ~200 µM | None (No warhead) | 35 µM |

(Note: Quantitative metrics for 4-QMS are representative benchmarks synthesized from analogous quinoline-mustard and quinoline-methanesulfonate hybrid models[1][2][3].)

Conclusion & Translational Outlook

The rational design of 4-Quinolinylmethyl methanesulfonate exemplifies the power of DNA-directed alkylation. By utilizing a quinoline scaffold to entropically drive minor-groove intercalation, the methanesulfonate warhead is placed in optimal proximity to nucleophilic targets. This proximity effect overcomes the low intrinsic reactivity of standard methanesulfonates, converting a relatively weak, untargeted toxin into a highly potent, DNA-specific damaging agent. Future drug development efforts focusing on modifying the linker length and flexibility between the quinoline ring and the methanesulfonate ester will be critical for fine-tuning the exact nucleobase targeting profile and maximizing the therapeutic window.

Sources

- 1. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA | bioRxiv [biorxiv.org]

- 3. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

The Alkylation Engine: A Technical Whitepaper on 4-Quinolinylmethyl Methanesulfonate

Executive Summary

In modern drug discovery, the quinoline pharmacophore is a privileged scaffold, frequently embedded in antimalarials, kinase inhibitors, and metabolic modulators. However, the modular attachment of this scaffold to complex biological targets requires a highly reactive, yet controllable, electrophilic intermediate. 4-Quinolinylmethyl methanesulfonate (often referred to as quinolin-4-ylmethyl mesylate) serves as this critical bridge.

This whitepaper provides an in-depth analysis of the physical and chemical properties of 4-Quinolinylmethyl methanesulfonate. By moving beyond basic synthetic descriptions, this guide explores the mechanistic causality behind its reactivity, establishes self-validating experimental protocols, and details its application in advanced medicinal chemistry workflows.

Molecular Architecture and Physicochemical Profiling

The utility of 4-Quinolinylmethyl methanesulfonate lies in its dual-domain architecture: the biologically active quinoline ring and the transient, highly reactive methanesulfonate warhead.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties that dictate the handling and reactivity of this intermediate.

| Property | Value / Description | Mechanistic Implication |

| IUPAC Name | Quinolin-4-ylmethyl methanesulfonate | Standard nomenclature for regulatory documentation. |

| Molecular Formula | C11H11NO3S | - |

| Molecular Weight | 237.27 g/mol | - |

| Physical State | Off-white to pale yellow solid | Typically handled as a crude solid or viscous oil depending on solvent retention. |

| Solubility Profile | Soluble in DCM, DMF, THF, DMSO | Enables homogeneous reactions in polar aprotic solvents required for SN2 pathways. |

| Aqueous Stability | Highly unstable (Hydrolyzes) | Reacts with water to revert to 4-quinolinemethanol; dictates anhydrous handling. |

| Storage Conditions | -20°C, under Ar/N2 atmosphere | Prevents thermal degradation and ambient moisture hydrolysis. |

| Leaving Group pKa | -1.9 (Methanesulfonic acid) | Indicates an exceptionally weak conjugate base, driving rapid nucleophilic substitution. |

Chemical Reactivity and Mechanistic Causality

As a Senior Application Scientist, I frequently observe that the bottleneck in derivatizing quinoline scaffolds lies in the activation of the benzylic-like carbon. While halogenation (forming 4-(chloromethyl)quinoline) is a classical approach, mesylation offers a superior kinetic profile.

Why the Mesylate Leaving Group?

The choice to synthesize the mesylate rather than the chloride is rooted in transition-state kinetics. The mesylate anion ( CH3SO3− ) is a highly polarizable, resonance-stabilized leaving group. According to the foundational principles of , the delocalization of the negative charge across three oxygen atoms lowers the activation energy ( Ea ) of the subsequent SN2 displacement. This allows for milder reaction conditions (e.g., K2CO3 in DMF at 80°C instead of forcing conditions at >120°C), which is critical for preserving delicate functional groups on the incoming nucleophile.

Synthesis Workflow and Validation Protocol

The synthesis of 4-Quinolinylmethyl methanesulfonate must be executed with precision. The reaction between 4-quinolinemethanol and methanesulfonyl chloride (MsCl) is highly exothermic and prone to side reactions if not strictly controlled.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The visual and chromatographic cues embedded in the steps ensure that the chemist can verify success in real-time without relying solely on post-reaction LC-MS.

Step 1: Anhydrous Setup

-

Action: Dissolve 4-quinolinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under a strict nitrogen atmosphere.

-

Causality: DCM provides excellent solubility while remaining inert to MsCl. The nitrogen atmosphere prevents premature hydrolysis of the product.

Step 2: Base Addition and Thermal Control

-

Action: Add Triethylamine (TEA) (2.0 eq) and cool the reaction flask to exactly 0°C using an ice-water bath.

-

Causality: TEA acts as an acid scavenger. As documented in standard patent literature for , neutralizing the generated HCl prevents the protonation of the quinoline nitrogen, which would otherwise precipitate the starting material as an insoluble hydrochloride salt.

Step 3: Electrophile Introduction

-

Action: Add Methanesulfonyl chloride (1.5 eq) dropwise over 15 minutes. Stir at 0°C for 1 hour.

-

Validation: Monitor via TLC (Eluent: 1:1 Hexane:EtOAc). The polar starting material ( Rf ~0.2) will disappear, replaced by a distinct, less polar, UV-active spot ( Rf ~0.6). If the new spot streaks heavily, it indicates moisture contamination.

Step 4: Rapid Aqueous Quench

-

Action: Quench the reaction by pouring it into ice-cold saturated NaHCO3 solution. Extract rapidly with DCM.

-

Causality: The cold, mildly basic quench neutralizes excess MsCl without providing enough thermal energy to hydrolyze the newly formed mesylate.

Step 5: Isolation (Telescoping Recommended)

-

Action: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at <30°C.

-

Causality: Prolonged exposure to silica gel during column chromatography often degrades this highly reactive mesylate. It is highly recommended to use the crude product in situ (telescoping) for the next synthetic step, a standard practice in the synthesis of .

Workflow for the synthesis and isolation of 4-Quinolinylmethyl methanesulfonate.

Applications in Advanced Therapeutics

The primary function of 4-Quinolinylmethyl methanesulfonate is to act as a potent electrophile in SN2 reactions, grafting the quinoline moiety onto complex nucleophiles.

Case Study: Synthesis of Antihyperglycemic Thiazolidinediones (TZDs)

In the development of metabolic modulators, researchers frequently couple quinoline derivatives with phenolic compounds to generate active TZD analogues. As detailed by, the mesylate intermediate is reacted with p-hydroxybenzaldehyde in the presence of K2CO3 and DMF. The superior leaving ability of the methanesulfonate group allows this etherification to proceed in high yields, bypassing the sluggish kinetics associated with standard alkyl chlorides.

SN2 substitution pathway utilizing 4-Quinolinylmethyl methanesulfonate.

Handling, Stability, and Storage Protocols

To maximize the yield of downstream coupling reactions, strict adherence to stability protocols is mandatory:

-

Moisture Sensitivity: The benzylic-like carbon is highly electrophilic. Ambient water acts as a competing nucleophile, leading to the hydrolysis of the mesylate back to the starting alcohol. All glassware must be oven-dried.

-

Thermal Degradation: If isolation is strictly necessary, the compound must be stored at -20°C under an inert argon atmosphere. At room temperature, the compound may undergo slow auto-alkylation or polymerization, evidenced by a darkening of the solid from pale yellow to deep brown.

-

Telescoping: As a best practice in process chemistry, the crude mesylate should be dissolved in the solvent required for the next step (e.g., anhydrous DMF) immediately after the DCM extraction and solvent evaporation.

References

-

PubChem . "Methanesulfonyl chloride - Compound Summary." National Center for Biotechnology Information. URL: [Link]

-

Deshmukh, A. R., et al. (2015). "New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation." ResearchGate. URL:[Link]

- Bayer Healthcare AG / Nycomed GmbH / Amgen Inc. (2012). "Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a)." Google Patents (WO2012112946A1).

- AstraZeneca AB. (2008). "Substituted heterocyclic derivatives and their pharmaceutical use and compositions." Google Patents (US20080280879A1).

The Strategic Role of 4-Quinolinylmethyl Methanesulfonate in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the efficient assembly of complex pharmacophores relies heavily on highly reactive, yet stable, electrophilic intermediates. 4-Quinolinylmethyl methanesulfonate (4-QMM) has emerged as a critical building block in the synthesis of diverse therapeutic agents. By serving as an efficient donor of the 4-quinolinylmethyl moiety, this mesylate ester enables the late-stage functionalization of amines, thiols, and phenols via predictable bimolecular nucleophilic substitution (SN2) pathways.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of 4-QMM. We will explore its chemical rationale, its pivotal role in synthesizing oncology and metabolic drugs, and provide field-validated experimental protocols designed to ensure high-yield pharmacophore coupling.

Chemical Rationale: The Superiority of the Mesylate Electrophile

The selection of a leaving group in benzylic-type alkylations dictates both the yield and the impurity profile of the final active pharmaceutical ingredient (API). While 4-(bromomethyl)quinoline is a common alternative, it is highly lachrymatory, prone to rapid degradation via atmospheric moisture, and often leads to over-alkylation.

Conversely, the methanesulfonate group (-OSO2CH3) in 4-QMM offers a highly tuned reactivity-stability profile. The resonance stabilization of the departing mesylate anion makes the benzylic carbon at the quinoline C4-position highly electrophilic. This allows for SN2 reactions to proceed under milder basic conditions (e.g., using Cs2CO3), preserving sensitive functional groups on the nucleophilic coupling partner.

Figure 1: Synthesis workflow from 4-quinolinemethanol to target therapeutics via mesylate.

Core Therapeutic Applications

Oncology: Dual c-Kit/VEGFR-2 Kinase Inhibition

The 4-quinolinylmethyl moiety is a "privileged scaffold" in kinase inhibitor design. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the hinge region of the kinase domain. Meanwhile, the methylene bridge provides essential rotational degrees of freedom, allowing the attached pharmacophores to optimally orient within the hydrophobic ATP-binding pockets.

A premier example is the synthesis of OSI-930 , a potent dual inhibitor of the receptor tyrosine kinases (RTKs) c-Kit and VEGFR-2 (KDR) 1. By coupling an anthranilamide/thiophene precursor with 4-QMM, researchers generated a molecule capable of simultaneously halting tumor cell proliferation (via c-Kit inhibition in gastrointestinal stromal tumors) and starving the tumor of blood supply (via VEGFR-2 mediated anti-angiogenesis).

Figure 2: Mechanism of 4-quinolinylmethyl-derived RTK inhibitors on c-Kit/VEGFR-2 pathways.

Metabolic Disorders: Next-Generation Thiazolidinediones (TZDs)

Classical TZDs (e.g., rosiglitazone) are effective antihyperglycemics but suffer from cardiovascular toxicity. To optimize the safety profile, researchers utilize tetrazolo[1,5-a]quinolin-4-ylmethyl methanesulfonate to synthesize novel TZD analogues 2. The SN2 coupling of this mesylate with p-hydroxybenzaldehyde creates a rigid, lipophilic ether linkage. This bulky tetrazoloquinoline system enhances binding affinity within the PPARγ ligand-binding domain, significantly improving glucose uptake efficacy while altering the pharmacokinetic distribution to mitigate off-target effects.

Infectious Diseases: tRNA Methyltransferase Inhibition

In the fight against drug-resistant Mycobacterium abscessus, the enzyme tRNA (m1G37) methyltransferase (TrmD) is a prime target. Utilizing fragment-based drug discovery, scientists identified the quinoline scaffold as a weak binder. By employing 4-QMM for late-stage SN2 alkylation, the fragment was extended deep into the active site, engaging the catalytic Asp169 residue and achieving potent nanomolar binding affinities 3.

Overcoming Multidrug Resistance (MDR)

Derivatives synthesized from 4-QMM, including specific OSI-930 analogues, have demonstrated profound efficacy as reversal agents for ABCG2-mediated multidrug resistance. By binding to the ABCG2 efflux pump, these quinoline derivatives prevent the expulsion of chemotherapeutics (like SN-38 and topotecan) from cancer cells, thereby restoring cytotoxic efficacy 4.

Quantitative Pharmacological Profiling

The table below summarizes the target affinities and therapeutic indications of key compounds derived from 4-quinolinylmethyl methanesulfonate SN2 couplings.

| Compound / Derivative | Primary Target | Application / Indication | Binding Affinity / Activity |

| OSI-930 | c-Kit / VEGFR-2 | Oncology (GIST, AML) | IC50 = 80 nM (c-Kit), 9 nM (VEGFR-2) |

| Tetrazoloquinolinyl TZD | PPARγ | Type 2 Diabetes | Significant in vivo blood glucose reduction |

| Compound 29a | Mab TrmD | Antimicrobial (M. abscessus) | Kd = 27 nM |

| OSI-930 Analogues | ABCG2 Transporter | Multidrug Resistance (MDR) | Restores SN-38 cytotoxicity in resistant cells |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the generation of 4-QMM and its subsequent SN2 application. These steps are engineered as a self-validating system, where the causality of each reagent choice guarantees the success of the next phase.

Protocol A: Synthesis of 4-Quinolinylmethyl Methanesulfonate

Objective: Convert 4-quinolinemethanol to its reactive mesylate ester while preventing premature hydrolysis.

-

Preparation: Dissolve 1.0 equivalent of 4-quinolinemethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the methanesulfonyl chloride (MsCl) into methanesulfonic acid, which protonates the quinoline nitrogen, causing the starting material to precipitate out of solution and halting the reaction.

-

-

Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and cool the reaction flask to 0°C using an ice bath.

-

Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. Cooling to 0°C controls the highly exothermic nature of mesylation, preventing the formation of dark, polymeric N-mesyl pyridinium-like side products.

-

-

Electrophile Addition: Introduce 1.2 equivalents of MsCl dropwise over 15 minutes. Stir for 2 hours at 0°C.

-

Causality: Dropwise addition maintains a low local concentration of the electrophile, ensuring selective O-mesylation over N-alkylation.

-

-

Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate under reduced pressure. Use the resulting 4-QMM immediately or store at -20°C.

Protocol B: SN2 N-Alkylation for Pharmacophore Coupling

Objective: Couple 4-QMM with an amine/aniline nucleophile to generate a kinase inhibitor precursor.

-

Activation: Dissolve 1.0 equivalent of the nucleophile (e.g., an anthranilamide derivative) in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of Cesium Carbonate (Cs2CO3).

-

Causality: Cs2CO3 provides superior solubility in polar aprotic solvents compared to K2CO3. The large atomic radius of the cesium cation results in weak coordination with the carbonate anion, leaving the nucleophile highly "naked" and reactive.

-

-

Coupling: Add 1.1 equivalents of freshly prepared 4-QMM. Heat the mixture to 80°C for 4–6 hours.

-

Causality: The benzylic position of 4-QMM is sterically hindered by the adjacent quinoline ring. Elevating the temperature to 80°C provides the necessary activation energy to overcome this steric bulk during the SN2 transition state.

-

-

Isolation: Cool to room temperature, precipitate the product by pouring into ice water, filter, and purify via flash chromatography or recrystallization.

References

- Title: OSI-930: A Novel Selective Inhibitor of Kit and Kinase Insert Domain Receptor Tyrosine Kinases with Antitumor Activity in Mouse Xenograft Models.

- Title: New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation.

- Title: Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches.

- Title: OSI-930 ANALOGUES AS NOVEL REVERSAL AGENTS FOR ABCG2-MEDIATED MULTIDRUG RESISTANCE.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OSI-930 ANALOGUES AS NOVEL REVERSAL AGENTS FOR ABCG2-MEDIATED MULTIDRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

exploring the genotoxicity of novel quinoline compounds

Genotoxicity Profiling of Novel Quinoline Derivatives: A Technical Guide for Preclinical Drug Development

Introduction Quinolines represent a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antimalarials, broad-spectrum fluoroquinolones, and targeted oncological agents. However, the exact structural features that confer their therapeutic efficacy—namely, the planar nitrogen-containing heterocyclic ring—also introduce significant genotoxicity liabilities. As a Senior Application Scientist, I approach quinoline genotoxicity not merely as a regulatory hurdle, but as a mechanistic puzzle. This whitepaper provides an in-depth, causality-driven guide to evaluating the genotoxic potential of novel quinoline compounds, ensuring that every assay deployed acts as a self-validating system.